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Compound of Interest

Compound Name: 3-(4-Fluorophenyl)-1h-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, physicochemical
properties, and known biological activities of the synthetic indole derivative, 3-(4-
Fluorophenyl)-1H-indole. This document is intended for researchers and professionals in the
fields of medicinal chemistry, pharmacology, and drug development who are interested in the
therapeutic potential and applications of this compound. While the complete historical timeline
of its discovery is not readily available in the public domain, this guide consolidates the current
scientific knowledge, including detailed experimental protocols for its synthesis and available
data on its biological evaluation.

Introduction

Indole and its derivatives are a prominent class of heterocyclic compounds that form the core
structure of numerous natural products, pharmaceuticals, and biologically active molecules.
The indole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability
to interact with a wide range of biological targets. The introduction of a fluorophenyl group at
the 3-position of the indole ring, as in 3-(4-Fluorophenyl)-1H-indole, can significantly influence
its physicochemical properties and biological activity. This modification can enhance metabolic
stability, improve binding affinity to target proteins, and modulate pharmacokinetic parameters.
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3-(4-Fluorophenyl)-1H-indole has been identified as a key intermediate in the synthesis of
pharmaceutically important molecules, including sigma receptor ligands and the synthetic
HMG-CoA reductase inhibitor, Fluvastatin[1]. Its versatile chemical nature and the biological
significance of the 3-arylindole motif have prompted investigations into its potential therapeutic
applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(4-Fluorophenyl)-1H-
indole is presented in Table 1. These properties are crucial for understanding its behavior in
biological systems and for guiding further drug development efforts.

Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)-1H-indole

Property Value Source
Molecular Formula C1aH10FN [2]
Molecular Weight 211.24 g/mol [2]
Melting Point 96-99 °C [31[4]
Appearance Light yellow solid [31[4]

Predicted Boiling Point 390.5+£25.0 °C ChemicalBook

Predicted Density 1.232 £ 0.06 g/cm3 ChemicalBook

Predicted pKa 16.49 + 0.30 ChemicalBook
XlogP3 4.0 [2]
Hydrogen Bond Donor Count 1 LookChem
Hydrogen Bond Acceptor

1 LookChem
Count
Rotatable Bond Count 1 LookChem

Synthesis and Experimental Protocols
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The synthesis of 3-(4-Fluorophenyl)-1H-indole can be achieved through various methods,
with palladium-catalyzed direct arylation being a prominent and efficient approach.

Palladium-Catalyzed Direct C-H Arylation

A highly regioselective synthesis of 3-(4-Fluorophenyl)-1H-indole has been reported via a
palladium-catalyzed direct C-H functionalization of indole with 4-fluoro-iodobenzene. This
method offers a straightforward route to the target compound from readily available starting
materials.

Experimental Protocol:
e Reactants and Reagents:
o Indole
o 4-Fluoro-iodobenzene
o Palladium(ll) acetate (Pd(OAc)2)
o Bis(diphenylphosphino)methane (dppm)
o Lithium hydroxide monohydrate (LiOH-H20)
o Degassed Water (H20)
o Ethyl acetate (EtOAC)
o 1M Hydrochloric acid (HCI)
o Silica gel for column chromatography
o Hexanes and Ethyl acetate for chromatography elution
e Procedure:

o In a screw-cap vial, a mixture of Pd(OAc)z (5 mol%), dppm (5 mol%), LiOH-H20 (3.0
mmol), 4-fluoro-iodobenzene (1.20 mmol), and indole (1.0 mmol) in degassed H20 (2 mL)
is prepared.
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o The reaction mixture is vigorously stirred at 110 °C for 18 hours.

o After cooling to room temperature, the mixture is partitioned between 1M HCI (20 mL) and
ethyl acetate (20 mL).

o The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4
x 20 mL).

o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

o The crude product is purified by flash column chromatography on silica gel using a
gradient of hexanes/ethyl acetate (from 100:0 to 90:10) to yield 3-(4-Fluorophenyl)-1H-
indole as a light yellow solid.

 Yield: 35%[3][4]
Characterization Data:

« 'H NMR (400 MHz, CDCls) &: 8.08 (1H, bs), 7.89-7.83 (1H, m), 7.60—7.56 (2H, m), 7.39—
7.35 (1H, m), 7.27-7.17 (3H, m), 7.15-7.09 (2H, m).[3][4]

e 13C NMR (101 MHz, CDCls) &: 161.5 (d, J = 244.5 Hz), 136.5, 131.5 (d, J = 3.2 Hz), 128.9,
128.8, 125.7, 122.5, 121.6, 120.4, 119.5, 117.4, 115.6 (d, 2C, J = 21.3 Hz), 111.4.[3][4]

e HRMS (ESI): m/z calculated for CiaHoFN [M — H]~: 210.0725; found: 210.0758.[3][4]

Synthesis Workflow
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Starting Materials Reagents & Catalysts

Indole G—Fluoro—iodobenzen% Pd(OAc)2 / dppm LiOH-H20 H20
Direct C-H Arylation
110 °C, 18 h

3-(4-Fluorophenyl)-1H-indole

Click to download full resolution via product page

Figure 1: Synthetic workflow for the palladium-catalyzed synthesis of 3-(4-Fluorophenyl)-1H-
indole.

Biological Activity and Potential Applications

While comprehensive biological data for 3-(4-Fluorophenyl)-1H-indole is limited in publicly
accessible literature, the broader class of 3-phenyl-1H-indoles has demonstrated a range of

biological activities.

Antimycobacterial Activity

A study investigating a series of 3-phenyl-1H-indoles for their in vitro activity against
Mycobacterium tuberculosis H37Rv and multidrug-resistant (MDR) strains was identified.
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Although the synthesis of 3-(4-Fluorophenyl)-1H-indole (designated as compound 3d in the
study) was detailed, its specific minimum inhibitory concentration (MIC) was not explicitly stated
in the provided excerpts[3][4]. The study did, however, highlight that other members of this
class of compounds exhibited promising antimycobacterial activity.

Intermediate for Drug Synthesis

3-(4-Fluorophenyl)-1H-indole serves as a valuable building block in the synthesis of more
complex and biologically active molecules.

o Fluvastatin: It is a key reagent in the preparation of Fluvastatin, a synthetic HMG-CoA
reductase inhibitor used as an antilipemic agent to lower cholesterol and prevent
cardiovascular disease[1].

» Sigma Receptor Ligands: This compound is also utilized in the synthesis of indole-based
sigma receptor ligands. Sigma receptors are implicated in a variety of neurological and
psychiatric conditions, making their ligands potential therapeutic agents for these
disorders[1].

Mechanism of Action and Signhaling Pathways

Currently, there is no specific information available in the public domain detailing the precise
mechanism of action or the signaling pathways modulated by 3-(4-Fluorophenyl)-1H-indole.
The biological effects of its downstream products, such as Fluvastatin, are well-characterized
(inhibition of HMG-CoA reductase). However, the intrinsic biological activity and molecular
targets of the parent compound remain an area for future investigation.

Pharmacokinetics and ADME Profile

Detailed in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and
Excretion) data for 3-(4-Fluorophenyl)-1H-indole are not currently available in the reviewed
literature. Such studies would be essential to evaluate its potential as a drug candidate.

Conclusion and Future Directions

3-(4-Fluorophenyl)-1H-indole is a synthetically accessible indole derivative with established
utility as a chemical intermediate in the pharmaceutical industry. The palladium-catalyzed direct
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arylation provides an efficient route for its synthesis. While preliminary data on the
antimycobacterial potential of the broader 3-phenyl-1H-indole class is encouraging, a thorough
biological evaluation of 3-(4-Fluorophenyl)-1H-indole itself is warranted.

Future research should focus on:

Elucidating the complete historical timeline of its first synthesis and discovery.

e Conducting comprehensive in vitro and in vivo studies to determine its full biological activity
profile, including potential anticancer, anti-inflammatory, and neuroprotective effects.

 Investigating its mechanism of action and identifying its specific molecular targets and
signaling pathways.

o Performing detailed pharmacokinetic and toxicological studies to assess its drug-like
properties.

Such investigations will be crucial in unlocking the full therapeutic potential of this intriguing
indole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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